![molecular formula C22H25NO5 B2600122 methyl 4-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamoyl)benzoate CAS No. 2034238-73-6](/img/structure/B2600122.png)
methyl 4-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamoyl)benzoate
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Description
“Methyl 4-((2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)carbamoyl)benzoate” is a complex organic compound. Its molecular formula is C16H20O6 . It is a derivative of 2H-pyran, a structural motif present in many natural products .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 498.0±45.0 °C at 760 mmHg, and a flash point of 182.3±22.2 °C . It has 6 H-bond acceptors, 1 H-bond donor, and 7 freely rotating bonds . Its polar surface area is 82 Ų .Scientific Research Applications
Synthesis of Biorenewable Molecules
The compound shares structural similarities with 4-hydroxy-2-pyrones, which are of interest as potential biorenewable molecules for a sustainable transition from biomass feedstock to valuable chemical products .
Drug Research and Development
4-Hydroxy-2-quinolones, which have a similar structure to the compound , have interesting pharmaceutical and biological activities that make them valuable in drug research and development .
Antifungal Agent
Methyl 4-hydroxybenzoate, a related compound, has been used as an antifungal agent . It’s possible that the compound could have similar applications.
Synthesis of Novel Chemical Entities
The compound has been involved in studies related to the synthesis and characterization of novel chemical entities. Its synthesis involves catalytic processes that can yield pharmaceutically relevant products.
properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-27-21(25)17-9-7-16(8-10-17)20(24)23-15-22(26,18-5-3-2-4-6-18)19-11-13-28-14-12-19/h2-10,19,26H,11-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQOPMFJCOHFKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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